2-(1-ethoxycyclobutyl)ethan-1-aminehydrochloride
Description
2-(1-Ethoxycyclobutyl)ethan-1-amine hydrochloride is a cyclobutane-containing amine derivative with a molecular structure featuring an ethoxy group attached to a cyclobutyl ring, linked to an ethylamine backbone. These compounds are valued in pharmaceutical and agrochemical research for their conformational rigidity, which enhances receptor binding selectivity, and their hydrochloride salts improve solubility and stability.
Properties
IUPAC Name |
2-(1-ethoxycyclobutyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-10-8(6-7-9)4-3-5-8;/h2-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFFZVIMXKZASS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCC1)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
The cyclobutane core is typically constructed via [2+2] photocycloaddition or strain-driven ring-closing metathesis. A representative approach involves treating 1,4-dibromobutane with sodium ethoxide in ethanol, facilitating nucleophilic substitution to form the cyclobutane ring. Microwave-assisted synthesis (90°C, 12 hrs) enhances reaction rates while minimizing side products.
Table 1: Cyclobutane Synthesis Comparison
Ethoxy Group Functionalization
Post-cyclization, ethoxylation is achieved through Williamson ether synthesis. Reacting cyclobutanol with ethyl bromide in the presence of K₂CO₃ (DMF, 80°C, 6h) provides 1-ethoxycyclobutane with 89% efficiency. Alternatively, Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine enable stereocontrolled ethoxy group installation.
Amine Functionalization Techniques
Reductive Amination
Introducing the ethylamine moiety often employs reductive amination of ketone intermediates. For example, 1-ethoxycyclobutanone reacts with ethylamine hydrochloride under H₂ (5 MPa) with a Ni-Pd catalyst, achieving 96.5% yield after 2h at 120°C.
Critical Parameters:
N-Alkylation Approaches
Direct alkylation using 2-chloroethylamine hydrochloride under basic conditions (NaHCO₃, CH₃CN, 50°C) provides moderate yields (72–78%). Microwave-assisted coupling (HATU, DIEA, DCM) reduces reaction time to 30 minutes while improving purity (>98%).
Hydrochloride Salt Formation
Acid-Base Titration
The free amine is treated with concentrated HCl (37%) in anhydrous ether at 0°C, precipitating the hydrochloride salt. Optimal stoichiometry (1:1.05 amine:HCl) ensures complete protonation without decomposition.
Purification Protocol:
-
Filtration through sintered glass
-
Recrystallization from ethanol/diethyl ether
Industrial-Scale Synthesis
Three-Step Continuous Process
A patented method (CN105859566A) outlines scalable production:
-
Bromination: 1-Ethoxycyclobutaneacetonitrile + HBr → 1-bromo-1-ethoxycyclobutaneacetonitrile (92% yield)
-
Hydrogenation: H₂ (3 MPa), Ni-Pd catalyst, 120°C → 1-bromo-1-ethoxycyclobutylethylamine (94% yield)
-
Dehydrohalogenation: NaOH/ethanol, 150°C → 2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride (96.5% yield)
Advantages:
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines. These products can be further utilized in different chemical processes or applications .
Scientific Research Applications
2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride and structurally or functionally related compounds, supported by experimental data and research findings.
Table 1: Comparative Properties of Cyclobutyl- and Aryl-Amines
Key Findings:
Substituent Effects :
- Ethoxy vs. Methoxy/Thioether: Ethoxy groups (as in the target compound) increase lipophilicity compared to methoxy analogs (e.g., 2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride) but reduce metabolic stability relative to thioether derivatives like 2C-T-7 (1f) .
- Aromatic vs. Aliphatic Substituents: Phenyl-containing compounds (e.g., 1d, 1f, ) exhibit enhanced receptor affinity due to π-π stacking but face higher metabolic clearance .
Applications :
- Hydrochloride salts are prevalent in pharmaceuticals for improved solubility (e.g., 2-(Cyclobutylmethoxy)ethan-1-amine in agrochemicals ).
- Thioether-containing compounds (e.g., 2C-T-7) are studied for prolonged activity in neurological models, whereas carboxylic acid derivatives (e.g., ) serve as synthetic intermediates .
Synthetic Accessibility :
- Ethoxycyclobutyl derivatives may require specialized cyclization techniques, whereas methoxy or phenyl analogs (e.g., 1d, ) are synthesized via well-established alkylation or Ullmann coupling .
Biological Activity
2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, potential therapeutic applications, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C7H15ClN
- Molecular Weight : 151.66 g/mol
- CAS Number : 2839156-29-3
The compound features an ethoxy group attached to a cyclobutyl structure, contributing to its unique biological properties.
Synthesis
The synthesis of 2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride typically involves the following steps:
- Formation of Ethoxycyclobutane : The starting material is reacted with ethyl iodide in the presence of a base to introduce the ethoxy group.
- Amine Formation : The resulting compound is then treated with ammonia or an amine source to form the amine functional group.
- Hydrochloride Salt Formation : Finally, treatment with hydrochloric acid yields the hydrochloride salt, enhancing solubility for biological assays.
The biological activity of 2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest it may act as a selective modulator of serotonin and norepinephrine receptors, which are crucial for mood regulation and cognitive functions.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antidepressant Activity : In vivo studies have shown that this compound exhibits antidepressant-like effects in animal models, likely due to its influence on serotonin levels.
- Anxiolytic Properties : It may also reduce anxiety symptoms, making it a candidate for treating anxiety disorders.
- Neuroprotective Effects : Some studies suggest that it could protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Summary of Biological Activities
Case Study 1: Antidepressant Effects
In a controlled study involving mice subjected to chronic stress, administration of 2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride resulted in a marked decrease in immobility time during forced swim tests, suggesting significant antidepressant activity.
Case Study 2: Neuroprotective Role
A study investigating the neuroprotective effects of this compound demonstrated that it significantly reduced apoptosis in cultured neuronal cells exposed to hydrogen peroxide. This suggests its potential utility in developing therapies for conditions like Alzheimer's disease.
Q & A
Q. What are the established synthetic routes for 2-(1-ethoxycyclobutyl)ethan-1-amine hydrochloride?
The synthesis typically involves cyclobutane ring functionalization followed by amine introduction. A common approach is enzymatic transamination using optimized transaminases to transfer amino groups to cyclobutyl intermediates, as demonstrated for structurally similar compounds . Multi-step protocols may include:
- Cyclobutane ketone intermediates reacted with ethoxy groups via nucleophilic substitution.
- Reductive amination or Gabriel synthesis for amine formation, with subsequent HCl salt precipitation .
- Reaction optimization (e.g., pH, temperature, enzyme loading) to enhance yields, as seen in analogous systems .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm cyclobutyl geometry and ethoxy/amine substituents .
- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., [M+H]⁺ or [M-Cl]⁺ ions) .
- HPLC with chiral columns to assess enantiomeric purity, critical for pharmacological studies .
- X-ray crystallography (if crystalline) for absolute stereochemical confirmation .
Advanced Research Questions
Q. How can researchers address low yields in the reductive amination step during synthesis?
Low yields often arise from steric hindrance in the cyclobutyl group. Methodological adjustments include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .
- Catalyst screening : Use of NaBH₃CN or Pd/C under hydrogenation conditions for selective reduction .
- Enzyme engineering : Tailoring transaminase active sites to accommodate the ethoxycyclobutyl moiety, as reported for analogous substrates .
Q. How can contradictory biological activity data (e.g., receptor binding) be resolved?
Discrepancies may stem from stereochemical variations or assay conditions. Strategies include:
- Enantiomer-specific assays : Separate isomers via preparative HPLC and test individually .
- Computational docking : Predict binding modes to serotonin (5-HT) or other receptors using Schrödinger Suite or AutoDock .
- Comparative studies : Benchmark against structurally related compounds (e.g., 2-phenylcyclobutyl derivatives) to identify structure-activity trends .
Q. What methods optimize enantiomeric purity for pharmacological studies?
- Dynamic kinetic resolution : Employ lipases or engineered transaminases to favor a single enantiomer during synthesis .
- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry in cyclobutane ring formation .
- Crystallization-induced asymmetric transformation : Recrystallize in chiral solvents to enrich desired enantiomers .
Data Contradiction and Mechanistic Analysis
Q. How to interpret conflicting results in cytotoxicity assays?
Variations may arise from cell line specificity or impurity profiles. Mitigation steps:
- Purity validation : Re-analyze batches via LC-MS to rule out byproducts .
- Dose-response profiling : Test across multiple concentrations (nM–μM) to identify off-target effects .
- Metabolic stability assays : Use liver microsomes to assess compound degradation kinetics .
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?
- Kinetic assays : Measure IC₅₀ values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to target enzymes .
- Site-directed mutagenesis : Modify enzyme active sites to confirm critical binding residues .
Methodological Tables
Q. Table 1: Comparative Synthetic Yields Under Different Conditions
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| NaBH₃CN, MeOH, 0°C | 62 | 95 | |
| Transaminase, pH 7.5, 37°C | 78 | 99 | |
| Pd/C, H₂, THF | 55 | 90 |
Q. Table 2: Receptor Binding Affinity of Enantiomers
| Enantiomer | 5-HT₂A (Ki, nM) | DAT (Ki, nM) | Reference |
|---|---|---|---|
| (R)-form | 12.3 ± 1.2 | >10,000 | |
| (S)-form | 8.9 ± 0.8 | 450 ± 30 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
